Thiophene-3-sulfonyl Chloride

Description

The exact mass of the compound Thiophene-3-sulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiophene-3-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-3-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

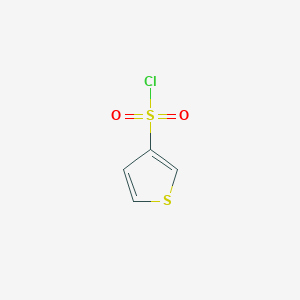

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPWSQNKRBSICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380028 | |

| Record name | Thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51175-71-4 | |

| Record name | Thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiophene-3-sulfonyl Chloride: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of thiophene-3-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Properties of Thiophene-3-sulfonyl Chloride

Thiophene-3-sulfonyl chloride is a reactive compound utilized in the synthesis of various sulfur-containing molecules, most notably sulfonamides. Its physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClO₂S₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Melting Point | 44 °C | [1] |

| Boiling Point | 101-103 °C | [1] |

| Density | 1.58 g/cm³ | [1] |

| Flash Point | 114 °C | [1] |

| Refractive Index | 1.581 | [1] |

| Storage Conditions | Store under Nitrogen | [1] |

Safety and Handling

Thiophene-3-sulfonyl chloride is classified as a corrosive substance. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, water, strong oxidizing agents, and amines.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of thiophene-3-sulfonyl chloride are provided below. These protocols are based on established procedures for thiophenesulfonyl chlorides and related compounds.

Synthesis of Thiophene-3-sulfonyl Chloride via Chlorosulfonation

This protocol describes a general method for the synthesis of thiophenesulfonyl chlorides using a Vilsmeier-type reagent formed from N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).

Materials:

-

Thiophene

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Sulfuryl chloride (SO₂Cl₂), freshly distilled

-

Ice

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Complex Formation: In a flask cooled with an ice bath, slowly add freshly distilled SO₂Cl₂ (0.13 mol) dropwise to ice-cooled DMF (0.13 mol), ensuring the temperature is maintained below 25 °C. Allow the resulting hygroscopic solid complex to stand at the same temperature for an additional 30 minutes.

-

Reaction with Thiophene: Add thiophene (0.1 mol) to the prepared complex. Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking.

-

Work-up: Cool the viscous brown mixture and pour it into ice water. Extract the aqueous mixture with CHCl₃.

-

Purification: Wash the organic extract successively with water, 5% NaHCO₃ solution, and water. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield thiophene-2-sulfonyl chloride. A similar procedure can be adapted for the 3-isomer, though yields and reaction conditions may vary.

Synthesis of a Thiophene-3-sulfonamide Derivative

This protocol outlines the reaction of thiophene-3-sulfonyl chloride with an amine to form a sulfonamide, a common scaffold in medicinal chemistry.

Materials:

-

Thiophene-3-sulfonyl chloride

-

Primary or secondary amine (e.g., aniline)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in CH₂Cl₂ in a flask cooled in an ice bath.

-

Addition of Sulfonyl Chloride: Add a solution of thiophene-3-sulfonyl chloride (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled amine solution with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Thiophene derivatives have shown promise as antifungal agents.[3][4] The sulfonamide functional group, readily synthesized from thiophene-3-sulfonyl chloride, is a well-established pharmacophore present in numerous approved drugs.[5][6]

Antifungal Activity of Thiophene Derivatives

Recent studies have highlighted the potential of thiophene derivatives as antifungal agents, particularly against fluconazole-resistant strains of Candida species. One study demonstrated that a thiophene derivative exhibited a synergistic effect with fluconazole and induced apoptosis-like cell death in yeast.[3] This suggests that compounds derived from thiophene-3-sulfonyl chloride could be explored for the development of new antifungal therapies.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways related to thiophene-3-sulfonyl chloride.

References

- 1. echemi.com [echemi.com]

- 2. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and discovery of Thiophene-3-sulfonyl chloride

An In-depth Technical Guide to the Synthesis and Discovery of Thiophene-3-sulfonyl chloride

Introduction

Thiophene-3-sulfonyl chloride (CAS No: 51175-71-4) is a pivotal chemical intermediate in the fields of medicinal chemistry and drug discovery.[1][2][3] As a derivative of thiophene, an aromatic heterocycle containing sulfur, it possesses unique electronic and structural features that are invaluable for the synthesis of complex molecules.[4][5] The presence of the highly reactive sulfonyl chloride group allows for the facile introduction of the thiophene-3-sulfonyl moiety into a wide range of molecular scaffolds. This reactivity makes it an essential building block for constructing diverse libraries of compounds for biological screening. The thiophene ring itself is a well-regarded pharmacophore, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] This guide provides a comprehensive overview of the synthesis, properties, and applications of thiophene-3-sulfonyl chloride for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of thiophene-3-sulfonyl chloride is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 51175-71-4 | [1][2][3][7] |

| Molecular Formula | C4H3ClO2S2 | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Melting Point | 44 °C | [1][8] |

| Boiling Point | 101-103 °C | [1][8] |

| Density | 1.58 g/cm³ | [1] |

| Flash Point | 114 °C | [1][8] |

| Physical Form | Solid | [7][8] |

| IUPAC Name | thiophene-3-sulfonyl chloride | [2][3] |

| InChI Key | YSPWSQNKRBSICH-UHFFFAOYSA-N | [1][2][3][7] |

| Storage Conditions | Refrigerator, 2-8°C, Sealed in dry, under Nitrogen | [1][7][8] |

Synthesis of Thiophene-3-sulfonyl chloride

The primary methods for the synthesis of thiophenesulfonyl chlorides involve the direct chlorosulfonation of thiophene or its derivatives. While the 2-isomer is often the major product due to the higher reactivity of the α-positions of the thiophene ring, specific conditions can be employed to favor the formation of the 3-isomer.

Key Synthetic Methodologies

-

Chlorosulfonation with Chlorosulfuric Acid : This is a conventional method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction of thiophene with chlorosulfuric acid can yield a mixture of thiophenesulfonyl chlorides.[9] Controlling the reaction temperature and stoichiometry is critical to optimize the yield of the desired isomer and minimize polymerization, a common side reaction with acid-sensitive thiophenes.[9]

-

Reaction with DMF-SO₂Cl₂ Complex : A milder and more convenient one-step procedure involves the use of a 1:1 N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex.[9] This method has been shown to be effective for various thiophene derivatives, often providing yields comparable or superior to traditional methods, with the significant advantages of operational simplicity and the use of easy-to-handle reagents.[9]

Experimental Protocol: General Procedure for Chlorosulfonation using DMF-SO₂Cl₂ Complex

The following is a generalized protocol adapted from the synthesis of thiophenesulfonyl chlorides, which can be optimized for the specific synthesis of the 3-isomer.[9]

Materials:

-

Thiophene

-

N,N-Dimethylformamide (DMF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (CHCl₃)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Ice

Procedure:

-

Formation of the Complex: Freshly distilled sulfuryl chloride (1.3 equivalents) is added dropwise with shaking to an ice-cooled flask containing DMF (1.3 equivalents). The temperature is maintained below 25 °C during the addition. The hygroscopic solid complex forms within approximately 10 minutes and is held at the same temperature for an additional 30 minutes.[9]

-

Reaction with Thiophene: Thiophene (1.0 equivalent) is added to the pre-formed complex.[9]

-

Heating: The mixture is heated on a water bath, typically between 95-98 °C, for 1-3 hours with occasional shaking. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC).[9]

-

Work-up: After cooling, the viscous mixture is poured into ice-water and then extracted with chloroform.[9]

-

Purification: The chloroform solution is washed successively with water, 5% NaHCO₃ solution, and again with water. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄).[10]

-

Isolation: The solvent is removed by evaporation under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield the thiophene-3-sulfonyl chloride.[9]

Quantitative Data from Synthesis of Thiophene Derivatives

The following table summarizes results from the synthesis of various thiophenesulfonyl chlorides using the DMF-SO₂Cl₂ complex, illustrating the typical yields and conditions for this class of reactions.

| Thiophene Reactant | Reaction Temp (°C) | Reaction Time (h) | Product | Yield (%) | Boiling/Melting Point |

| Thiophene | 95-98 | 1 | 2-Thiophenesulfonyl chloride | 74 | 88-93 °C / 2.5 mmHg |

| 2-Methylthiophene | 45-50 | 3 | 5-Methyl-2-thiophenesulfonyl chloride | 81 | 48-49 °C |

| 3-Methylthiophene | 45-50 | 3 | 3-Methyl-2-thiophenesulfonyl chloride | 74 | 45-46 °C |

| 2-Chlorothiophene | 95-98 | 3 | 5-Chloro-2-thiophenesulfonyl chloride | 80 | 135-140 °C / 3 mmHg |

| 2-Bromothiophene | 95-98 | 3 | 5-Bromo-2-thiophenesulfonyl chloride | 86 | 53-54 °C |

Table adapted from Sone et al., Bull. Chem. Soc. Jpn., 1985.[9]

Workflow for Synthesis

Caption: General workflow for the synthesis of thiophenesulfonyl chlorides.

Role in Drug Discovery and Development

Thiophene-3-sulfonyl chloride is not typically an active pharmaceutical ingredient itself but serves as a versatile intermediate for modifying lead compounds to enhance their biological activity, selectivity, and pharmacokinetic profiles. The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent reagent for forming stable sulfonamide and sulfonate ester linkages.

Formation of Sulfonamides

The reaction of thiophene-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its utility. This reaction yields sulfonamides, a functional group present in a vast number of marketed drugs, including antibiotics (sulfa drugs), diuretics, and enzyme inhibitors. Introducing the thiophene-3-sulfonamide moiety can alter a molecule's polarity, hydrogen bonding capacity, and spatial arrangement, which can lead to improved binding affinity with biological targets.

Formation of Sulfonate Esters

Reaction with alcohols or phenols produces sulfonate esters. These esters can serve multiple purposes in drug development. They can act as prodrugs, designed to release the active parent molecule upon metabolic cleavage. Additionally, sulfonate groups can improve the aqueous solubility and bioavailability of a drug candidate.

Drug Discovery Application Workflow

Caption: Role of thiophene-3-sulfonyl chloride in lead optimization.

References

- 1. echemi.com [echemi.com]

- 2. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. THIOPHENE-3-SULFONYL CHLORIDE | CAS 51175-71-4 [matrix-fine-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-3-sulfonyl chloride | 51175-71-4 [sigmaaldrich.com]

- 8. 51175-71-4 CAS MSDS (3-THIOPHENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to Thiophene-3-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, combining the aromaticity of the thiophene ring with the reactivity of the sulfonyl chloride group, make it a valuable precursor for the synthesis of a diverse array of compounds, most notably as a key intermediate in the production of carbonic anhydrase inhibitors such as the anti-glaucoma drug Dorzolamide. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and significant applications of Thiophene-3-sulfonyl chloride, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

Thiophene-3-sulfonyl chloride is a solid at room temperature, characterized by its reactivity, particularly towards nucleophiles and water. Proper handling and storage are crucial to maintain its integrity and ensure safety.

| Property | Value | Reference(s) |

| CAS Number | 51175-71-4 | [1][2] |

| Molecular Formula | C₄H₃ClO₂S₂ | [1][2] |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Melting Point | 44 °C | [2] |

| Boiling Point | 101-103 °C | [2] |

| Density | 1.58 g/cm³ | [2] |

| Flash Point | 114 °C | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in many organic solvents. Reacts violently with water. | [4] |

| Stability | Moisture sensitive. Stable under normal conditions when stored under nitrogen. | [2][4] |

Spectroscopic Data and Interpretation

The structural elucidation of Thiophene-3-sulfonyl chloride and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of Thiophene-3-sulfonyl chloride in CDCl₃ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing sulfonyl chloride group.

-

Expected Chemical Shifts (δ) in ppm:

-

H2: ~8.0-8.2 ppm (doublet of doublets)

-

H4: ~7.4-7.6 ppm (doublet of doublets)

-

H5: ~7.6-7.8 ppm (doublet of doublepts)

-

-

Expected Coupling Constants (J) in Hz:

-

J(2,4) ≈ 1.5 Hz

-

J(2,5) ≈ 3.0 Hz

-

J(4,5) ≈ 5.0 Hz

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the sulfonyl chloride group will be significantly downfield.

-

Expected Chemical Shifts (δ) in ppm:

-

C3: ~140-145 ppm

-

C2: ~125-130 ppm

-

C4: ~127-132 ppm

-

C5: ~128-133 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

Characteristic Vibrational Frequencies (cm⁻¹):

-

~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

-

~1380 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively. These are typically strong absorptions.

-

~1400-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~800-900 cm⁻¹: C-H out-of-plane bending vibrations.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Thiophene-3-sulfonyl chloride is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 182 (and a prominent M+2 peak at m/z = 184 due to the ³⁷Cl isotope).

-

Major Fragmentation Pathways:

-

Loss of Cl radical to give an ion at m/z = 147.

-

Loss of SO₂ from the [M-Cl]⁺ fragment to yield the thienyl cation at m/z = 83.

-

Direct loss of the SO₂Cl radical to also give the thienyl cation at m/z = 83.

-

Experimental Protocols

Synthesis of Thiophene-3-sulfonyl chloride

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.

Reaction: Thiophene + Chlorosulfonic Acid → Thiophene-3-sulfonic acid, followed by reaction with a chlorinating agent like thionyl chloride.

Detailed Protocol (Adapted from general procedures):

-

Sulfonation: To a stirred solution of thiophene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) cooled to 0-5 °C, slowly add chlorosulfonic acid (1.1 equivalents).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain thiophene-3-sulfonic acid.

-

Chlorination: Suspend the dried thiophene-3-sulfonic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents) with a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude Thiophene-3-sulfonyl chloride can then be purified by vacuum distillation or recrystallization.

Purification by Recrystallization

Protocol:

-

Dissolve the crude Thiophene-3-sulfonyl chloride in a minimal amount of a hot, suitable solvent or solvent mixture (e.g., a mixture of hexanes and ethyl acetate, or toluene).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications in Drug Development

Thiophene-3-sulfonyl chloride is a versatile reagent due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Synthesis of Sulfonamides

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding thiophene-3-sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.

General Workflow:

Caption: General workflow for the synthesis of thiophene-3-sulfonamides.

Application in the Synthesis of Dorzolamide

A prominent application of Thiophene-3-sulfonyl chloride is in the synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[5][6] Thiophene-3-sulfonyl chloride serves as a key starting material for constructing the thiophenesulfonamide core of the drug.

Mechanism of Action: Carbonic Anhydrase Inhibition

Dorzolamide, synthesized from Thiophene-3-sulfonyl chloride, functions by inhibiting carbonic anhydrase II, an enzyme located in the ciliary processes of the eye.[6][7][8] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[5][6][7][8][9][10]

Signaling Pathway of Carbonic Anhydrase Inhibition in Glaucoma Treatment:

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

Safety and Handling

Thiophene-3-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It reacts violently with water and is moisture-sensitive.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.[2]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen) in a cool, dry place away from incompatible materials such as water, bases, and strong oxidizing agents.[2][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Thiophene-3-sulfonyl chloride is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in organic synthesis. The detailed protocols and data presented in this guide aim to facilitate its effective and safe use in research and development, particularly in the creation of novel therapeutics targeting enzymes such as carbonic anhydrase. As drug discovery continues to evolve, the importance of such foundational building blocks remains paramount.

References

- 1. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dorzolamide hydrochloride Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]

- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

Thiophene-3-sulfonyl Chloride: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its inherent reactivity and the unique electronic properties of the thiophene ring make it a valuable scaffold for the synthesis of a diverse array of compounds with significant therapeutic potential. The sulfonamide linkage, readily formed from the sulfonyl chloride moiety, is a well-established pharmacophore present in numerous approved drugs, including diuretics, antibacterials, and anticancer agents. This technical guide provides a comprehensive review of the synthesis, reactivity, and biological applications of thiophene-3-sulfonyl chloride and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical Properties

Thiophene-3-sulfonyl chloride is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling and reactivity in synthetic protocols. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Thiophene-3-sulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 51175-71-4 | [1] |

| Molecular Formula | C₄H₃ClO₂S₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Melting Point | 44 °C | |

| Boiling Point | 101-103 °C | |

| Density | 1.58 g/cm³ | |

| Appearance | Solid | |

| SMILES | C1=CSC=C1S(=O)(=O)Cl | [1] |

| InChIKey | YSPWSQNKRBSICH-UHFFFAOYSA-N | [1] |

Synthesis of Thiophene-3-sulfonyl Chloride

The synthesis of thiophene-3-sulfonyl chloride can be achieved through various methods, with the chlorosulfonation of thiophene being a common approach. However, this reaction can sometimes lead to mixtures of isomers. A more specific, albeit for a substituted analog, is the chlorination of a pre-functionalized thiophene derivative. Below is a detailed experimental protocol for the synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride, which illustrates the general principles involved in the synthesis of thiophene-3-sulfonyl chlorides.[2]

Experimental Protocol: Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride[2]

Materials:

-

2,5-dichlorothien-3-yl-sulfonyl chloride (63 g, 0.25 mol)

-

Sulfur monochloride (0.5 g)

-

Sulfuryl chloride (25 g)

-

Aluminum trichloride (0.5 g)

-

Methylene chloride

-

Hexane

-

Water

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate

Procedure:

-

A mixture of 63 g (0.25 mol) of 2,5-dichlorothien-3-yl-sulfonyl chloride, 0.5 g of sulfur monochloride, and 25 g of sulfuryl chloride is heated under reflux.

-

To the refluxing reaction mixture, a solution of 0.5 g of aluminum trichloride in 25 g of sulfuryl chloride is added dropwise.

-

The reaction mixture is then heated under reflux for an additional 3 hours.

-

After cooling, the mixture is diluted with 400 ml of cold water and extracted with methylene chloride.

-

The combined methylene chloride extracts are washed sequentially with water and saturated aqueous sodium bicarbonate.

-

The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure.

-

The resulting crude product is crystallized from hexane to yield 62 g of 2,4,5-trichlorothien-3-ylsulfonyl chloride as a solid with a melting point of 55 °C.

Chemical Reactivity and Synthetic Applications

Thiophene-3-sulfonyl chloride is a versatile reagent, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The high reactivity of the sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, particularly primary and secondary amines.

Synthesis of Thiophene-3-sulfonamides

The reaction of thiophene-3-sulfonyl chloride with amines is the most common and significant transformation of this scaffold. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting thiophene-3-sulfonamides are a class of compounds with broad biological activities.

General Experimental Protocol for the Synthesis of Thiophene-3-sulfonamides:

Materials:

-

Thiophene-3-sulfonyl chloride

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Pyridine or triethylamine (as solvent or base)

-

Dichloromethane (as solvent, optional)

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the amine in pyridine or dichloromethane at 0 °C, add thiophene-3-sulfonyl chloride dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours or until completion as monitored by TLC.

-

If dichloromethane is used as the solvent, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired thiophene-3-sulfonamide.

Palladium-Catalyzed Direct Arylation

Recent advances in cross-coupling reactions have expanded the synthetic utility of sulfonyl chlorides. Palladium-catalyzed direct arylation of heteroarenes using arylsulfonyl chlorides as coupling partners provides an efficient method for the formation of C-C bonds. While this specific reaction has been detailed for benzenesulfonyl chlorides with thiophene, the principles are applicable to thiophene-3-sulfonyl chloride as a coupling partner.[3]

Table 2: Examples of Palladium-Catalyzed Direct Arylation of Thiophenes with Arylsulfonyl Chlorides [3]

| Arylsulfonyl Chloride | Thiophene Derivative | Product | Yield (%) |

| 4-Methoxybenzenesulfonyl chloride | Thiophene | 3-(4-Methoxyphenyl)-thiophene | 34 |

| 4-Chlorobenzenesulfonyl chloride | Benzo[b]thiophene | 3-(4-Chlorophenyl)benzo[b]thiophene | 88 |

| 4-Bromobenzenesulfonyl chloride | Benzo[b]thiophene | 3-(4-Bromophenyl)benzo[b]thiophene | 83 |

Spectroscopic Data

Table 3: Predicted and Known Spectroscopic Data

| Data Type | Thiophene-3-sulfonyl chloride (Predicted) | Thiophene (Experimental)[4] | 2-Thiophenesulfonyl chloride (Experimental)[5] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0-8.2 (m, 1H), ~7.5-7.7 (m, 2H) | 7.33 (dd, J=5.0, 1.2 Hz, 2H), 7.12 (dd, J=5.0, 3.6 Hz, 2H) | 7.95 (dd, J=3.8, 1.3 Hz, 1H), 7.85 (dd, J=5.0, 1.3 Hz, 1H), 7.23 (dd, J=5.0, 3.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~140 (C-S), ~130-135 (CH), ~125-130 (CH) | 127.4, 125.6 | 135.5, 135.0, 134.5, 127.9 |

| IR (cm⁻¹) | ~1380 (asym SO₂), ~1180 (sym SO₂) | - | ~1375 (asym SO₂), ~1170 (sym SO₂) |

| MS (m/z) | 182/184 (M⁺) | 84 (M⁺) | 182/184 (M⁺) |

Biological Activity of Thiophene-3-sulfonamide Derivatives

The thiophene-3-sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiophene sulfonamide derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key cellular signaling pathways.

Table 4: Anticancer Activity of Selected Thiophene Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | MCF-7 (Breast) | 9.55 | [6] |

| (Z)-N-(1-phenyl-1H-pyrazol-5-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylamino)benzenesulfonamide | MCF-7 (Breast) | 9.70 | [6] |

| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylamino)-N-(thiazol-2-yl)benzenesulfonamide | MCF-7 (Breast) | 10.25 | [6] |

| 4-(3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-oxo-1-(thiophen-2-yl)prop-2-en-1-yl)benzonitrile | MCF-7 (Breast) | 9.39 | [6] |

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Thiophene sulfonamides have been identified as potent inhibitors of CDKs, making them attractive candidates for cancer therapy.[7] For instance, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[8]

Signaling Pathways and Experimental Workflows

To visualize the role of thiophene-3-sulfonyl chloride in drug discovery and the mechanism of action of its derivatives, the following diagrams have been generated using the DOT language.

Experimental Workflow: From Thiophene-3-sulfonyl Chloride to Bioactive Sulfonamides

Caption: A typical workflow for the synthesis and screening of bioactive thiophene-3-sulfonamides.

Signaling Pathway: Inhibition of CDK-Mediated Cell Cycle Progression

Caption: Thiophene-3-sulfonamide derivatives can inhibit the cell cycle by blocking CDK activity.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Caption: Sulfonamide derivatives may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

Thiophene-3-sulfonyl chloride is a cornerstone molecule in the synthesis of heterocyclic compounds for drug discovery. Its straightforward reactivity to form the robust sulfonamide linkage, combined with the diverse biological activities of the resulting derivatives, ensures its continued importance in medicinal chemistry. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the structure-activity relationships of thiophene-3-sulfonamide derivatives will undoubtedly lead to the development of new and improved drugs for a range of diseases.

References

- 1. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum [chemicalbook.com]

- 6. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Structural Features of Thiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and physicochemical properties of thiophene-3-sulfonyl chloride. The information is curated to support research, development, and application of this compound in medicinal chemistry and materials science.

Core Molecular Structure and Physicochemical Properties

Thiophene-3-sulfonyl chloride is a five-membered aromatic heterocycle, thiophene, substituted at the 3-position with a sulfonyl chloride functional group. The presence of the electron-withdrawing sulfonyl chloride group significantly influences the electronic properties and reactivity of the thiophene ring.

Table 1: Physicochemical Properties of Thiophene-3-sulfonyl Chloride [1]

| Property | Value |

| Chemical Formula | C₄H₃ClO₂S₂ |

| Molecular Weight | 182.65 g/mol |

| CAS Number | 51175-71-4 |

| Appearance | Solid |

| Melting Point | 44 °C |

| Boiling Point | 101-103 °C |

| IUPAC Name | thiophene-3-sulfonyl chloride |

| SMILES | C1=CSC=C1S(=O)(=O)Cl |

| InChI Key | YSPWSQNKRBSICH-UHFFFAOYSA-N |

Detailed Structural Analysis

A definitive crystal structure of thiophene-3-sulfonyl chloride is not publicly available in the Cambridge Structural Database. However, analysis of structurally related compounds, such as thiophene-3-carbonyl chloride, and computational modeling can provide valuable insights into its key structural parameters. The thiophene ring is planar, and the sulfonyl chloride group is positioned out of the plane of the ring.

Logical Relationship of Structural Analysis

Caption: Logical flow from molecular identity to structural and reactivity features.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and characterization of thiophene-3-sulfonyl chloride. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of thiophene-3-sulfonyl chloride is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C5 positions of the thiophene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the sulfonyl chloride group.

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the sulfonyl chloride group (C3) will be significantly deshielded.

Table 2: Predicted NMR Data for Thiophene-3-sulfonyl Chloride

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (C2-H) | 7.8 - 8.2 | dd | J ≈ 1.5, 3.0 |

| ¹H (C4-H) | 7.4 - 7.7 | dd | J ≈ 3.0, 5.0 |

| ¹H (C5-H) | 7.6 - 7.9 | dd | J ≈ 1.5, 5.0 |

| ¹³C (C2) | 125 - 130 | ||

| ¹³C (C3) | 140 - 145 | ||

| ¹³C (C4) | 127 - 132 | ||

| ¹³C (C5) | 128 - 133 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of thiophene-3-sulfonyl chloride is characterized by strong absorption bands corresponding to the sulfonyl chloride group and the thiophene ring.

Table 3: Key IR Absorption Bands for Thiophene-3-sulfonyl Chloride

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (aromatic) |

| 1380 - 1360 | Asymmetric SO₂ stretching |

| 1180 - 1160 | Symmetric SO₂ stretching |

| 1400 - 1550 | C=C stretching (thiophene ring) |

| ~800 | C-S stretching |

| 600 - 500 | S-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of thiophene-3-sulfonyl chloride will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically characterized by the loss of the chlorine atom followed by the elimination of sulfur dioxide.[2]

Table 4: Expected Mass Spectrometry Fragmentation for Thiophene-3-sulfonyl Chloride

| m/z | Fragment |

| 182/184 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 147 | [M - Cl]⁺ |

| 83 | [M - Cl - SO₂]⁺ (Thienyl cation) |

Experimental Protocols

Synthesis of Thiophene-3-sulfonyl Chloride

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. A detailed protocol for a related compound, 2,4,5-trichlorothien-3-ylsulfonyl chloride, is provided as a representative example.[3] This can be adapted for the synthesis of thiophene-3-sulfonyl chloride from thiophene.

Experimental Workflow: Synthesis of a Thienylsulfonyl Chloride

Caption: General workflow for the synthesis of thienylsulfonyl chlorides.

Detailed Protocol (Adapted from a similar synthesis): [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of the starting thiophene derivative (1 equivalent), a sulfur source (e.g., sulfur monochloride, catalytic amount), and a chlorinating agent (e.g., sulfuryl chloride, excess) is prepared.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum trichloride, dissolved in the chlorinating agent is added dropwise to the refluxing reaction mixture.

-

Reaction: The mixture is heated under reflux for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., methylene chloride).

-

Purification: The organic extracts are washed with water and a saturated aqueous solution of sodium bicarbonate, then dried over a drying agent like magnesium sulfate. The solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by crystallization from a suitable solvent system (e.g., hexane) to yield the pure thiophene-3-sulfonyl chloride.

Applications in Research and Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals and functional materials. Thiophene-3-sulfonyl chloride serves as a key intermediate in the synthesis of various sulfonamides and other derivatives. The sulfonamide functional group is a well-established pharmacophore found in numerous drugs, including antibiotics, diuretics, and anticonvulsants. The reactivity of the sulfonyl chloride allows for its facile reaction with amines, alcohols, and other nucleophiles to generate diverse libraries of compounds for drug discovery screening.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to the Stability and Storage of Thiophene-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride is a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility, however, is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the stability profile of Thiophene-3-sulfonyl chloride, recommended storage conditions, and methodologies for its assessment.

Core Stability Profile and Incompatibilities

Thiophene-3-sulfonyl chloride is a reactive compound, with its stability being primarily dictated by its sensitivity to moisture.[1][2][3][4][5] Exposure to water or moist air leads to rapid decomposition.[1] It is classified as a corrosive solid.[1]

Key Stability Factors:

-

Moisture/Water: Reacts violently with water, leading to hydrolysis.[1][4] This is the most significant factor affecting its stability.

-

Heat: While stable under normal conditions, thermal decomposition can occur at elevated temperatures, releasing hazardous gases such as carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas.[1][4][5]

-

Incompatible Materials: To ensure stability and safety, avoid contact with bases, strong oxidizing agents, strong acids, amines, alcohols, and metals.[1][4][5]

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and reactivity of Thiophene-3-sulfonyl chloride. The following conditions are recommended based on safety data sheets and chemical handling guidelines.

| Parameter | Recommended Condition | Rationale | Citations |

| Temperature | Cool and dry place. Some suppliers recommend 2-8°C. | To minimize thermal decomposition and slow down potential degradation reactions. | [1][2][4][6][7][8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture. | [1][2][6][8] |

| Container | Tightly closed container. | To prevent ingress of moisture and air. | [1][6][7][8] |

| Location | Well-ventilated, corrosives-designated area. | To ensure proper ventilation and segregation from incompatible materials. | [1][2][4][6] |

| Light Exposure | Keep in a dark place. | To prevent potential photodegradation, although moisture is the primary concern. | [9] |

Decomposition Pathway

The primary decomposition pathway for Thiophene-3-sulfonyl chloride in the presence of water is hydrolysis. The sulfonyl chloride group readily reacts with water to form the corresponding sulfonic acid and hydrochloric acid.

Caption: Hydrolysis of Thiophene-3-sulfonyl chloride.

Experimental Protocol for Stability Assessment

The following is a general protocol for assessing the stability of Thiophene-3-sulfonyl chloride, adapted from forced degradation studies of related compounds.[10] This protocol can be used to generate quantitative data on the stability of the compound under various stress conditions.

Objective: To determine the intrinsic stability of Thiophene-3-sulfonyl chloride and identify potential degradation products under various stress conditions.

Methodology: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Thiophene-3-sulfonyl chloride from its degradation products.[10]

1. Stability-Indicating HPLC Method Development:

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A suitable C18 or other appropriate stationary phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure specificity, accuracy, precision, linearity, and robustness.[10]

2. Forced Degradation Studies:

-

Acid/Base Hydrolysis:

-

Dissolve a known concentration of Thiophene-3-sulfonyl chloride in an inert solvent (e.g., acetonitrile).

-

Add a solution of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).[10]

-

Maintain the mixture at a controlled temperature (e.g., room temperature or 40-60°C) for a specified duration (e.g., 2 to 24 hours).[10]

-

At various time points, take samples, neutralize them, and dilute for HPLC analysis.[10]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose a solid sample of Thiophene-3-sulfonyl chloride to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[10]

-

For solution stability, dissolve the compound in a suitable inert solvent and heat at a controlled temperature.[10]

-

Analyze samples at different time points.

-

-

Photodegradation:

3. Sample Analysis and Data Interpretation:

-

Inject the prepared samples into the HPLC system.

-

Monitor the decrease in the peak area of Thiophene-3-sulfonyl chloride and the formation of any degradation products.

-

Calculate the percentage of degradation over time for each stress condition.

Caption: Experimental workflow for stability assessment.

Conclusion

Thiophene-3-sulfonyl chloride is a moisture-sensitive compound that requires careful handling and storage to maintain its quality. By adhering to the recommended storage conditions of a cool, dry, and inert environment, its shelf-life can be maximized. The primary mode of degradation is hydrolysis, which can be mitigated by preventing exposure to water and moisture. The provided experimental protocol offers a framework for researchers to quantitatively assess the stability of Thiophene-3-sulfonyl chloride under various conditions, ensuring its effective use in research and development.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. keyorganics.net [keyorganics.net]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Thiophene-3-sulfonyl Chloride: A Technical Guide for Chemical Researchers

An in-depth examination of the synthesis, properties, and applications of Thiophene-3-sulfonyl chloride, a key building block in medicinal chemistry and drug development.

Chemical Identity and Properties

Thiophene-3-sulfonyl chloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its reactivity is primarily dictated by the sulfonyl chloride group, which is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols.

IUPAC Name: thiophene-3-sulfonyl chloride[1][2]

Synonyms: 3-Thiophenesulfonyl chloride, 3-Thiophenesulphonyl chloride, 3-(Chlorosulphonyl)thiophene, 3-Thienylsulfonyl chloride, Thiophen-3-sulfonyl chloride.[1][3]

The key chemical and physical properties of Thiophene-3-sulfonyl chloride are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 51175-71-4 | [1][2] |

| Molecular Formula | C₄H₃ClO₂S₂ | [1][2] |

| Molecular Weight | 182.65 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | 44 °C | [3] |

| Boiling Point | 101-103 °C | [3] |

| Density | 1.58 g/cm³ | [3] |

| Flash Point | 114 °C | [3] |

| InChI Key | YSPWSQNKRBSICH-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CSC=C1S(=O)(=O)Cl | [1] |

Synthesis and Manufacturing

The synthesis of Thiophene-3-sulfonyl chloride typically involves the chlorosulfonation of a suitable thiophene precursor. While direct chlorosulfonation of thiophene often favors substitution at the 2-position, specific methodologies have been developed to obtain the 3-isomer. Common strategies include the reaction of 3-thiophenesulfonic acid or its salt with a chlorinating agent like thionyl chloride or chlorosulfonic acid.

Experimental Protocol: Synthesis from 3-Thiophenesulfonic Acid (Representative)

This protocol is a representative method based on general procedures for converting aromatic sulfonic acids to sulfonyl chlorides.

Materials:

-

Sodium 3-thiophenesulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend sodium 3-thiophenesulfonate (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

-

Add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot and analyzing via TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting residue in dichloromethane.

-

Carefully pour the DCM solution onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Thiophene-3-sulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

References

- 1. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. THIOPHENE-3-SULFONYL CHLORIDE | CAS 51175-71-4 [matrix-fine-chemicals.com]

- 3. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 4. Thiophene-3-sulfonyl chloride | 51175-71-4 [sigmaaldrich.com]

In-Depth Technical Guide: Health and Safety Information for Thiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific personnel and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols before handling Thiophene-3-sulfonyl chloride.

Executive Summary

Thiophene-3-sulfonyl chloride is a highly reactive organosulfur compound utilized as a building block in medicinal chemistry and drug development.[1] Its utility is derived from the electrophilic nature of the sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters.[1] However, this reactivity also presents significant health and safety hazards. The compound is classified as corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[2][3] It reacts violently with water, liberating toxic and corrosive gases.[2][4] This guide provides an in-depth overview of the known health and safety information for Thiophene-3-sulfonyl chloride, including its hazard classifications, handling and storage procedures, and emergency measures. Due to a lack of specific publicly available toxicological studies, this guide also references general protocols for assessing the safety of corrosive chemicals.

Hazard Identification and Classification

Thiophene-3-sulfonyl chloride is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with its corrosive nature and high reactivity.

Table 1: GHS Classification for Thiophene-3-sulfonyl chloride [2][3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[3]

Hazard Pictograms:

-

Corrosion

-

Irritant

Physical and Chemical Properties and Reactivity

Understanding the physical and chemical properties of Thiophene-3-sulfonyl chloride is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of Thiophene-3-sulfonyl chloride

| Property | Value | Reference |

| CAS Number | 51175-71-4 | [3][5] |

| Molecular Formula | C₄H₃ClO₂S₂ | [3][5] |

| Molecular Weight | 182.65 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 44 °C | [5] |

| Boiling Point | 101-103 °C | [5] |

| Flash Point | 114 °C | [5] |

| Density | 1.58 g/cm³ | [5] |

Reactivity and Incompatibilities:

Thiophene-3-sulfonyl chloride is a highly reactive compound.

-

Reacts violently with water: This reaction liberates toxic and corrosive gases, including hydrogen chloride.[2][4] Containers should be kept tightly closed and in a dry environment.

-

Moisture sensitive: Exposure to moist air or water should be avoided.[2]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, alcohols, amines, and reducing agents.[2][6]

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling Thiophene-3-sulfonyl chloride.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[2][4] | To protect against splashes that can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or lab coat.[2] | To prevent skin contact which can cause severe burns. |

| Respiratory Protection | Use in a well-ventilated fume hood is essential. If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] | To prevent inhalation of dust or vapors which can cause respiratory irritation. |

Handling Procedures

-

Work in a well-ventilated chemical fume hood at all times.[2]

-

Avoid all personal contact, including inhalation of dust or vapors.[2]

-

Do not allow the substance to come into contact with water or moisture.[2]

-

Use non-sparking tools and prevent electrostatic discharge.[5]

-

Wash hands thoroughly after handling.[5]

Storage Procedures

-

Store in a cool, dry, well-ventilated area.[2]

-

Keep containers tightly closed and stored under an inert atmosphere (e.g., nitrogen).[2]

-

Store in a designated corrosives area, away from incompatible materials.[2][4]

-

Protect containers from physical damage.[3]

Experimental Safety Protocols

Skin Corrosion/Irritation Assessment (Based on OECD Test Guideline 431 & 439)

The corrosive nature of Thiophene-3-sulfonyl chloride necessitates careful in vitro assessment to avoid animal testing.

Principle: These tests utilize reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin corrosion or irritation.[7][8] The test chemical is applied topically to the tissue surface. Cell viability is then measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.[8] A reduction in cell viability below a certain threshold indicates a corrosive or irritant potential.[8]

Methodology Outline:

-

Tissue Preparation: Reconstituted human epidermis models are cultured to form a stratified, differentiated epidermis.

-

Chemical Exposure: A precise amount of Thiophene-3-sulfonyl chloride (as a solid or in an appropriate non-aqueous solvent) is applied to the surface of the tissue for a defined period.

-

Incubation: The tissues are incubated for a specified duration.

-

Viability Assessment: After exposure, the tissues are thoroughly rinsed and incubated with MTT solution. The resulting formazan is then extracted, and the optical density is measured to determine the percentage of viable cells relative to negative controls.

-

Classification: The chemical is classified as corrosive or non-corrosive based on the observed cell viability at different time points, according to the criteria outlined in the specific OECD guideline.[8]

Eye Irritation/Corrosion Assessment (Based on OECD Test Guideline 492)

Principle: Similar to skin corrosion tests, in vitro eye irritation tests use reconstructed human cornea-like epithelium (RhCE) models.[9] The test chemical is applied to the corneal model, and the subsequent cytotoxicity is measured to predict the potential for eye damage.[9]

Methodology Outline:

-

Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelial models are prepared.

-

Chemical Exposure: The test substance is applied to the epithelial surface for a set exposure time (e.g., 30 minutes for liquids, 6 hours for solids).[9]

-

Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium.

-

Viability Assessment: Cell viability is determined using the MTT assay.[9]

-

Classification: The substance is classified as causing serious eye damage (Category 1) or not, based on the mean tissue viability. A viability of ≤ 60% typically indicates a corrosive or severe irritant potential.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Thiophene-3-sulfonyl chloride.

Table 4: First Aid Measures [2][4]

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Do not allow the spill to come into contact with water.[2]

-

Sweep up the solid material and place it in a suitable, closed container for disposal.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [4]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[2]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Toxicological Information

There is a lack of publicly available quantitative toxicological data for Thiophene-3-sulfonyl chloride, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values.[4] No occupational exposure limits have been established.[2][10] The primary toxicological concerns are based on its corrosive properties, which can cause severe damage to any tissue it comes into contact with.[2]

Visualizations

Experimental Workflow for Handling Corrosive Solids

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. episkin.com [episkin.com]

- 8. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

Thiophene-3-sulfonyl Chloride: A Comprehensive Technical Guide on its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. As a member of the sulfonyl chloride family, its reactivity is characterized by the electrophilic nature of the sulfur atom, making it a prime substrate for nucleophilic attack. This reactivity allows for the facile introduction of the thiophene-3-sulfonyl moiety into a diverse range of molecules. The incorporation of the thiophene ring, a bioisostere of the benzene ring, is a common strategy in drug design to modulate physicochemical properties and enhance biological activity.[1] This guide provides an in-depth exploration of the mechanism of action of thiophene-3-sulfonyl chloride in key organic reactions, supported by experimental data and protocols.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for thiophene-3-sulfonyl chloride in the majority of its organic reactions is a nucleophilic substitution at the sulfur atom . Sulfonyl chlorides are highly reactive electrophiles, a property attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[2] This polarization renders the sulfur atom electron-deficient and susceptible to attack by nucleophiles.

The reaction generally proceeds via a concerted SN2-type mechanism.[3] In this pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. Subsequently, the chloride ion, being a good leaving group, is displaced, resulting in the formation of a new bond between the sulfur and the nucleophile.

The thiophene ring at the 3-position influences the reactivity of the sulfonyl chloride. Kinetic studies on the solvolysis of various furan- and thiophene-sulfonyl chlorides have indicated that the nature of the heterocyclic ring and the position of the sulfonyl chloride group affect the reaction rates.[4] However, the fundamental SN2-type mechanism remains the predominant pathway for reactions with common nucleophiles like amines and alcohols.

Diagram of the General Nucleophilic Substitution Mechanism

Caption: General SN2-type mechanism for reactions of thiophene-3-sulfonyl chloride.

Key Organic Reactions and Applications

The two most significant classes of reactions involving thiophene-3-sulfonyl chloride are the formation of sulfonamides and sulfonate esters. These reactions are fundamental in the synthesis of a vast number of biologically active compounds.[5]

Sulfonamide Formation

The reaction of thiophene-3-sulfonyl chloride with primary or secondary amines yields thiophene-3-sulfonamides. This reaction is a cornerstone in the synthesis of "sulfa drugs" and other therapeutic agents, as the sulfonamide functional group is a key pharmacophore in many enzyme inhibitors.[6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Quantitative Data for Sulfonamide Formation

| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| tert-Butylamine | - | Chloroform | 0 to reflux | High (not specified) | [7] |

| Aniline | Pyridine | Dichloromethane | Room Temp | 85 | Adapted from[8] |

| Morpholine | Triethylamine | Acetonitrile | Reflux | 92 | Adapted from[9] |

| Benzylamine | Triethylamine | Dichloromethane | 0 | 62 (sulfinamide) | [10] |

Experimental Protocol: Synthesis of N-tert-butylthiophene-3-sulfonamide [7]

-

Materials:

-

Thiophene-3-sulfonyl chloride (33.6 g)

-

tert-Butylamine (49 g)

-

Absolute chloroform (270 ml)

-

-

Procedure:

-

A solution of thiophene-3-sulfonyl chloride (33.6 g) in absolute chloroform (150 ml) is prepared.

-

A solution of tert-butylamine (49 g) in absolute chloroform (120 ml) is prepared and cooled to 0°C.

-

The thiophene-3-sulfonyl chloride solution is added dropwise to the stirred tert-butylamine solution at 0°C.

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature.

-

The reaction mixture is then refluxed for 1 hour.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

-

Sulfonate Ester Formation

Thiophene-3-sulfonyl chloride reacts with alcohols in the presence of a base, typically pyridine, to form thiophene-3-sulfonate esters. Sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable intermediates in organic synthesis.[11] This reaction is also utilized to introduce the thiophenesulfonyl group as a potential pharmacophore or to modify the pharmacokinetic properties of a drug molecule.

Quantitative Data for Sulfonate Ester Formation

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodophenol | Triethylamine, DMAP | Dichloromethane | 0 to Room Temp | High (not specified) | [4] |

| Methanol | Pyridine | - | Not specified | Good (not specified) | General procedure |

| (1S,2R)-2-methylcyclopentanol | Pyridine | Dichloromethane | 0 | Good (not specified) | [11] |

Experimental Protocol: General Synthesis of Thiophene-3-sulfonate Esters (Adapted from[4])

-

Materials:

-

Thiophene-3-sulfonyl chloride (1.17 equiv)

-

Alcohol (1.00 equiv)

-

Triethylamine (1.38 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.10 equiv)

-

Dichloromethane

-

-

Procedure:

-

The alcohol (1.00 equiv) is dissolved in dichloromethane in a round-bottom flask and cooled to 0°C.

-

Triethylamine (1.38 equiv) and DMAP (0.10 equiv) are added to the solution.

-

Thiophene-3-sulfonyl chloride (1.17 equiv) is added portion-wise to the stirred solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

Experimental and Logical Workflows

The utility of thiophene-3-sulfonyl chloride in drug discovery and development often involves multi-step synthetic sequences. The following diagrams illustrate a typical experimental workflow for the synthesis of a target sulfonamide and a logical workflow for its application in a medicinal chemistry program.

Diagram of a Synthetic Workflow for a Thiophene-3-Sulfonamide Library

Caption: A typical workflow for the synthesis and screening of a thiophene-3-sulfonamide library.

Diagram of a Logical Workflow in a Drug Discovery Program

Caption: Logical workflow illustrating the integration of thiophene-3-sulfonyl chloride in a drug discovery program.

Conclusion

Thiophene-3-sulfonyl chloride is a versatile and highly reactive building block in organic synthesis. Its primary mechanism of action involves a nucleophilic substitution at the sulfur atom, predominantly following an SN2-type pathway. This reactivity allows for the efficient synthesis of thiophene-3-sulfonamides and thiophene-3-sulfonate esters, which are crucial intermediates and final products in the development of new pharmaceuticals. The strategic incorporation of the thiophene-3-sulfonyl moiety can significantly impact the biological activity and pharmacokinetic profile of a molecule, making it an indispensable tool for medicinal chemists. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the synthesis and application of thiophene-based compounds.

References

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]

- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]

- 10. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unlocking Potential: A Technical Guide to the Research Applications of Thiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride, a versatile sulfur-containing heterocyclic compound, has emerged as a crucial building block in medicinal chemistry and materials science. Its inherent reactivity and the unique electronic properties of the thiophene ring make it a valuable scaffold for the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the research applications of Thiophene-3-sulfonyl chloride, focusing on its role in the development of novel therapeutics and advanced materials.

Core Applications in Medicinal Chemistry: Synthesis of Sulfonamides